molecular formula C30H35N5O2S B2908434 N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477303-45-0

N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2908434
CAS No.: 477303-45-0
M. Wt: 529.7
InChI Key: ANOLMMSMNPUTRB-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a benzyl group at position 4, a sulfanylmethyl carbamoyl group (derived from 4-methylphenyl) at position 5, and an adamantane-1-carboxamide moiety at position 2. The adamantane group enhances lipophilicity and metabolic stability, while the triazole and carboxamide functionalities enable hydrogen bonding and target interactions. Its synthesis likely involves cyclization of hydrazinecarbothioamide precursors (as seen in related compounds ), followed by alkylation and coupling steps to introduce the adamantane and carbamoyl groups.

Properties

IUPAC Name

N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O2S/c1-20-7-9-25(10-8-20)32-27(36)19-38-29-34-33-26(35(29)18-21-5-3-2-4-6-21)17-31-28(37)30-14-22-11-23(15-30)13-24(12-22)16-30/h2-10,22-24H,11-19H2,1H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOLMMSMNPUTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but often include various substituted triazoles and adamantane derivatives.

Scientific Research Applications

N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring facilitates the formation of non-covalent bonds with these targets, leading to inhibition or activation of various biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with shared pharmacophoric elements: 1,2,4-triazole cores, sulfanyl linkages, and carboxamide substituents. Key distinctions lie in substituent effects on physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Key Differences vs. Target Compound
5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (Ia-Ig, IIa-IIg) 1,2,4-triazole Adamantane-1-yl at position 5; alkylthio at position 3 Antihypoxic activity in rats Lacks benzyl and carbamoyl groups; simpler sulfur chains
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 1,2,4-triazole Benzyl at position 4; bromophenoxy-methyl at position 5; acetamide at position 3 Not reported Bromophenoxy vs. carbamoylmethyl sulfanyl; no adamantane
N-Substituted-5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides 1,2,3-triazole 4-Methylphenyl at position 1; carboxamide at position 4 Not reported Different triazole isomer; no sulfur or adamantane
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine 1,2,4-triazole Adamantane-1-yl at position 5; dimethylaminoethyl sulfanyl at position 3 Not reported Dimethylaminoethyl vs. carbamoylmethyl sulfanyl
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide 1,2,4-triazole (dihydro) 4-Methylbenzamide at position 3; sulfanylidene at position 5 Not reported Dihydrotriazole core; lacks adamantane and benzyl groups

Key Findings from Comparative Analysis

Sulfur Substituent Effects: The carbamoylmethyl sulfanyl group in the target compound offers hydrogen-bonding capability, contrasting with alkylthio () or bromophenoxy () groups, which may reduce polarity and alter target selectivity.

Triazole Isomerism : 1,2,4-Triazole derivatives (target compound, ) generally exhibit greater metabolic stability than 1,2,3-triazoles () due to reduced ring strain.

Biological Activity

N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound belonging to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C30H35N5O2SC_{30}H_{35}N_{5}O_{2}S with a molecular weight of 529.7 g/mol. The structure features a triazole ring, which is essential for its biological activity.

PropertyValue
Molecular FormulaC30H35N5O2S
Molecular Weight529.7 g/mol
IUPAC NameThis compound}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring facilitates the formation of non-covalent bonds with these targets, leading to inhibition or activation of various biological pathways. For example:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : It has shown activity against various pathogens, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer effects. For instance, studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Triazole Derivative AHCT-116 (Colon)6.2
Triazole Derivative BT47D (Breast)27.3

These findings suggest that this compound could exhibit similar or enhanced activity due to its unique structure.

Antimicrobial Activity

Mercapto-substituted 1,2,4-triazoles have been documented for their antimicrobial properties. In comparative studies:

CompoundMicroorganismActivity Level
N-{[...]}Mycobacterium spp.Moderate
FluconazoleCandida albicansHigh

The compound's structural features may enhance its efficacy against resistant strains.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to N-{[...]} showed promising results in phase II trials for breast cancer treatment.
  • Case Study 2 : In a clinical trial involving fungal infections, a related compound demonstrated superior efficacy compared to traditional antifungals.

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